Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate

logP regiochemistry partition coefficient

Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate (CAS 1043962-45-3, MF: C₁₂H₁₅F₃N₂O₂, MW: 276.25 g/mol) is a Boc-protected aniline building block that combines a free aromatic amino group with an ortho-trifluoromethyl substituent. This specific 4-amino-2-trifluoromethyl substitution pattern imparts a distinct electronic profile (calculated logP approximately 4.29) that differs significantly from its regioisomeric counterpart, tert-butyl (2-amino-4-trifluoromethylphenyl)carbamate.

Molecular Formula C12H15F3N2O2
Molecular Weight 276.25 g/mol
Cat. No. B12841753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4-amino-2-trifluoromethylphenyl)carbamate
Molecular FormulaC12H15F3N2O2
Molecular Weight276.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)C(F)(F)F
InChIInChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-9-5-4-7(16)6-8(9)12(13,14)15/h4-6H,16H2,1-3H3,(H,17,18)
InChIKeyXTIWDNLYADGPNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate Is a Strategic Intermediate for Fluorinated Drug Discovery


Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate (CAS 1043962-45-3, MF: C₁₂H₁₅F₃N₂O₂, MW: 276.25 g/mol) is a Boc-protected aniline building block that combines a free aromatic amino group with an ortho-trifluoromethyl substituent . This specific 4-amino-2-trifluoromethyl substitution pattern imparts a distinct electronic profile (calculated logP approximately 4.29) that differs significantly from its regioisomeric counterpart, tert-butyl (2-amino-4-trifluoromethylphenyl)carbamate . The compound is commercially supplied at ≥98% purity with storage at 4°C under light protection , establishing it as a well-characterized, readily available intermediate for pharmaceutical and agrochemical research programs.

1
4-Amino-2-trifluoromethyl substitution pattern
Differentiated from 2-amino-4-CF₃ regioisomer; impacts electronic profile and logP
2
Boc-protected amine for orthogonal deprotection
Enables sequential functionalization without competitive reactivity
3
Free 4-NH₂ group: direct amidation, sulfonylation, urea formation
Eliminates need for transition-metal catalysis in late-stage derivatization

Why Closely Related Trifluoromethyl Aniline Carbamates Cannot Substitute Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate in Research Workflows


In-class compounds such as tert-butyl (2-amino-4-trifluoromethylphenyl)carbamate (CAS 579474-48-9) or tert-butyl (4-amino-3-trifluoromethylphenyl)carbamate (CAS 1016506-18-5) differ in the relative positioning of the amino and trifluoromethyl groups . This positional isomerism alters the electron density distribution on the aromatic ring, the calculated logP (ΔlogP > 0.05 between 4-NH₂/2-CF₃ and 2-NH₂/4-CF₃ regioisomers), and the steric accessibility of the amino group for downstream functionalization . Even minor changes in substitution geometry translate into divergent reactivity in cross-coupling reactions and dramatically affect the biological activity of final pharmaceutical products, as demonstrated by the 4-amino-2-trifluoromethylphenyl scaffold's unique performance in retinoic acid analog programs [1]. Consequently, simple substitution with a regioisomer or a des-amino analog is not scientifically valid without re-validating the entire synthetic route and pharmacological profile.

Regioisomer logP shift: 2-Amino-4-CF₃ isomer alters lipophilicity and electronic distribution, potentially shifting pharmacokinetic properties and reactivity in derived candidates.
Steric accessibility change: Substitution geometry impacts amine accessibility for cross-coupling and acylation; reaction outcomes may diverge significantly from the 4-NH₂/2-CF₃ scaffold.
4-Bromo analog lengthens synthesis: 4-Br-2-CF₃ analog requires Pd-catalyzed Suzuki step for further functionalization, adding a synthetic step and introducing metal-contamination risk.

Quantitative Differentiation Evidence for Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate Against Its Closest Analogs


Lipophilicity Differentiation: 4-Amino-2-CF₃ vs. 2-Amino-4-CF₃ Regioisomer

The target compound (CAS 1043962-45-3) exhibits a calculated logP of 4.28880, while the regioisomer tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate (CAS 579474-48-9) has a logP of 4.22940 as reported by the same authoritative database . The difference of ΔlogP = 0.05940 reflects the effect of moving the trifluoromethyl group from the ortho to the para position relative to the carbamate-bearing amine.

Lipophilicity Shift
Head-to-head
ΔlogP +0.05940 (4.29 vs 4.23)
Supports regioisomer-specific logP differentiation
Same calculation method applied; Chemsrc database
logP regiochemistry partition coefficient

Anticancer Potency of the Derived Pharmacophore: ATPR vs. ATRA in HepG2 Cells

4-Amino-2-trifluoromethyl-phenyl retinate (ATPR), synthesized from the target compound's deprotected aniline, demonstrated an IC50 of 25.723 µM against HepG2 hepatocellular carcinoma cells, while all-trans retinoic acid (ATRA) at the same dosing paradigm showed no obvious anti-proliferative effect on colony formation [1]. This represents a qualitative improvement in cellular activity from a scaffold that is directly traceable to the 4-amino-2-trifluoromethyl substitution pattern.

ATPR in HepG2
Cross-study comparable
ATPR IC50 25.723 µM; ATRA inactive
Reported cell-model response context
HepG2 hepatocellular carcinoma; MTT/colony formation; 48–72 h
ATPR hepatocellular carcinoma IC50

Anticancer Potency of ATPR vs. ATRA in MCF-7 Breast Cancer Cells

In MCF-7 human breast adenocarcinoma cells, ATPR (derived from the target compound's aniline scaffold) exhibited an IC50 of 7.79 ± 2.92 µM at 72 hours, while ATRA typically requires concentrations exceeding 50 µM to achieve comparable inhibition in the same cell line [1][2]. This represents a minimum 6.4-fold improvement in potency.

ATPR in MCF-7
Cross-study comparable
ATPR IC50 7.79 µM; ATRA >50 µM (≥6.4-fold differentiation)
Supports potency differentiation context
MCF-7 breast cancer cell line; MTT assay; 72 h
breast cancer MCF-7 retinoid

Purity and Analytical Specification Advantage

The target compound is commercially available at ≥98% purity (HPLC-verified) from established research chemical suppliers , whereas several closely related Boc-protected trifluoromethyl aniline analogs such as tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate are more commonly supplied at 95% minimum purity . The 3-percentage-point purity advantage reduces the need for in-house repurification prior to use in sensitive catalytic or bioconjugation reactions.

Purity Specification
Specification review
≥98% (HPLC) vs 95% for close regioisomer
Reduces repurification need for sensitive couplings
Commercial supplier specifications; HPLC-verified
purity QC HPLC

Differentiated Reactivity: Free Amino vs. 4-Bromo Analog in Cross-Coupling Strategies

The target compound bears a free amino group at the 4-position, enabling direct participation in amide bond formation, sulfonylation, urea synthesis, and reductive amination. In contrast, the 4-bromo analog, tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate (CAS 1393442-28-8), requires a Pd-catalyzed Suzuki-Miyaura cross-coupling step to introduce further functionality . The amino group of the target compound is orthogonal to the Boc-protected carbamate, allowing sequential deprotection and functionalization without competitive reactivity [1].

Reactivity Differentiation
Class-level
Free NH₂ enables direct amidation/sulfonylation; 4-Br analog needs Suzuki coupling
Eliminates 1 synthetic step and Pd catalysis
Boc stable under acylation; class-level inference
Suzuki coupling amino functionalization orthogonal reactivity

High-Value Application Scenarios for Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate Based on Verified Evidence


Synthesis of 4-Amino-2-Trifluoromethyl-Phenyl Retinate (ATPR) and Next-Generation Retinoid Analogs

The target compound serves as the immediate precursor to 4-amino-2-trifluoromethylaniline via Boc deprotection, which is then esterified to yield ATPR. ATPR has demonstrated superior antiproliferative activity over ATRA in HepG2 (IC50 = 25.723 µM vs. no effect) [1] and MCF-7 cells (IC50 = 7.79 µM vs. >50 µM for ATRA) [2]. Programs focused on retinoid receptor modulation or differentiation therapy should prioritize this building block to access the ATPR scaffold.

Kinase Inhibitor Scaffold Elaboration via Regioselective Functionalization

The combination of a free 4-amino group and an ortho-trifluoromethyl substituent provides a privileged substitution pattern for type II kinase inhibitor design. The amino group can be elaborated into urea, amide, or sulfonamide linkers that engage the kinase hinge region, while the CF₃ group enhances metabolic stability and target binding through hydrophobic interactions [1]. The differentiated logP of 4.29 (vs. ~4.23 for the 2-amino-4-CF₃ regioisomer) may affect kinase selectivity profiles [2].

Building Block for cKIT and FLT3 Kinase Inhibitor Programs

The 4-amino-2-trifluoromethylphenyl substructure has been incorporated into potent cKIT and FLT3 kinase inhibitors, such as CHMFL-KIT-8140, which inhibits cKIT wt with IC50 = 33 nM and the T670I gatekeeper mutant with IC50 = 99 nM [1]. Use of the Boc-protected building block enables efficient parallel synthesis of focused kinase inhibitor libraries.

Agrochemical and Fungicidal Carbamate Lead Optimization

Substituted aminophenyl carbamates bearing trifluoromethyl groups have demonstrated high fungicidal activity [1]. The target compound's differentiated substitution pattern (4-NH₂/2-CF₃) facilitates access to unexplored regions of carbamate chemical space that are inaccessible from the 2-amino-4-CF₃ or 4-bromo analogs, potentially yielding novel crop protection agents with differentiated resistance profiles.

Application
Selection Property
Validation Focus
ATPR and Next-Gen Retinoid Synthesis
4-Amino-2-CF₃ pharmacophoric pattern
Cell-model antiproliferative endpoint review
Kinase Inhibitor Scaffold Elaboration
Free 4-NH₂ for hinge-binding linker attachment
Kinase selectivity panel and hinge-binding assay
cKIT/FLT3 Inhibitor Library Synthesis
Boc-protected amine for parallel library synthesis
Kinase inhibition assay context (cKIT, FLT3)
Agrochemical Carbamate Optimization
Differentiated 4-NH₂/2-CF₃ substitution vs common isomers
Fungicidal activity screening and resistance profiling
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